SKLB188
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKLB188; SKLB-188; SKLB 188. |
Origin of Product |
United States |
Discovery and Initial Characterization of Sklb188 As an Egfr Inhibitor
Identification of SKLB188 from Kinase Inhibitor Libraries
This compound was identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) through a systematic screening process. nih.govnih.gov Researchers screened an extensive in-house focused library, which contained approximately 650,000 known kinase inhibitors and compounds with core scaffolds similar to kinase inhibitors. nih.govnih.gov This large-scale screening effort pinpointed this compound as a promising lead compound specifically for its ability to inhibit EGFR. nih.govnih.gov
To characterize its inhibitory potential, an in vitro kinase assay was performed. nih.govnih.gov This testing revealed that this compound is a highly potent inhibitor of recombinant human EGFR activity. nih.govnih.govaacrjournals.org The potent activity of this compound against EGFR in this biochemical assay established it as a subject for further preclinical investigation. nih.govnih.gov
| Target Kinase | IC₅₀ (nM) |
|---|---|
| EGFR | 5 |
Preclinical Rationale for this compound Development in Head and Neck Squamous Cell Carcinoma Research
The rationale for developing this compound for Head and Neck Squamous Cell Carcinoma (HNSCC) is grounded in the molecular characteristics of the disease. nih.govaacrjournals.org Overexpression of EGFR is a common feature in approximately 90% of HNSCC cases and is correlated with a poor prognosis, making EGFR a critical therapeutic target. nih.govaacrjournals.org The development of novel and more effective EGFR inhibitors is considered an urgent need for HNSCC treatment. nih.govnih.gov
Preclinical studies demonstrated that this compound effectively inhibits the growth of HNSCC cells both in vitro and in vivo. nih.govnih.govaacrjournals.org In cell-based assays, this compound inhibited the proliferation of HNSCC cell lines, such as FaDu and PCI-13, in a concentration-dependent manner, with an IC₅₀ value between 10–20 nM. nih.gov
The anticancer activity of this compound stems from its ability to induce G1 phase cell cycle arrest and apoptosis. nih.govnih.gov
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of HNSCC cells in the G0/G1 phase of the cell cycle. nih.gov This arrest is associated with the downregulation of key cell cycle proteins, including Cdc25A, cyclin D1, cyclin A, CDK2, and CDK4. nih.govnih.govaacrjournals.org Concurrently, this compound upregulates cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, which results in decreased phosphorylation of the Retinoblastoma (Rb) protein. nih.govnih.govaacrjournals.org
Apoptosis: this compound was also found to induce caspase-dependent apoptosis in HNSCC cells. nih.govnih.gov This programmed cell death is achieved by downregulating the expression of anti-apoptotic proteins Mcl-1 and survivin. nih.govnih.govaacrjournals.org
Molecular docking studies have suggested that this compound binds to the kinase domain of EGFR through hydrogen bonds and hydrophobic interactions. nih.govnih.govaacrjournals.org This binding effectively inhibits EGFR phosphorylation and its downstream signaling pathways, specifically the MEK/Erk and Akt/mTOR pathways, which are crucial for cell survival and proliferation. nih.gov
In vivo studies using a FaDu xenograft mouse model further solidified the preclinical rationale. nih.govnih.gov Oral administration of this compound led to a dose-dependent inhibition of tumor growth without causing obvious toxicity in the mice. nih.gov Analysis of the tumor tissues confirmed that this compound inhibited the phosphorylation of Erk1/2 and Akt, consistent with the in vitro findings. nih.govnih.govaacrjournals.org These results provide a strong basis for the continued clinical investigation of this compound as a targeted therapy for HNSCC. nih.govnih.gov
| Effect | Mechanism/Observation |
|---|---|
| Inhibition of Proliferation | IC₅₀ of 10-20 nM in FaDu and PCI-13 cells |
| Cell Cycle Arrest | Induces G1 phase arrest |
| Apoptosis | Induces caspase-dependent apoptosis |
| Signaling Pathway Inhibition | Inhibits phosphorylation of EGFR, Erk1/2, and Akt |
| In Vivo Efficacy | Inhibits FaDu xenograft tumor growth in mice |
Molecular Mechanisms of Sklb188 Action
Direct Interaction with the Epidermal Growth Factor Receptor Kinase Domain
SKLB188 exerts its inhibitory effects through direct binding to the kinase domain of EGFR, the intracellular portion of the receptor responsible for initiating signaling cascades. nih.govnih.gov This interaction has been elucidated through both computational and experimental approaches.
Molecular docking studies have provided insights into the specific binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain. These in silico analyses reveal that this compound forms favorable interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in this pocket. nih.govnih.gov This binding prevents the natural substrate, ATP, from accessing the kinase domain, thereby inhibiting its enzymatic activity.
The inhibitory potency of this compound against EGFR has been quantified through in vitro kinase assays. These experiments have demonstrated that this compound is a highly potent inhibitor of recombinant human EGFR. nih.govnih.gov The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, underscores the compound's efficacy.
| Target Kinase | IC50 (nM) |
|---|---|
| EGFR | 5 |
| c-Kit | 1272 |
As shown in the table, this compound exhibits a high degree of selectivity for EGFR, with a significantly lower IC50 value compared to other kinases like c-Kit. nih.gov This selectivity is a crucial attribute for a targeted therapy, as it minimizes off-target effects.
Modulation of EGFR Downstream Signaling Pathways
By inhibiting EGFR kinase activity, this compound effectively blocks the activation of critical downstream signaling pathways that are essential for cancer cell growth and survival. nih.gov Western blot analyses have confirmed the compound's ability to suppress the phosphorylation of EGFR and its key downstream targets. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, this pathway is initiated, leading to the phosphorylation and activation of Erk1/2. Studies have shown that this compound effectively inhibits the phosphorylation of Erk1/2 in a dose-dependent manner. nih.govnih.gov This inhibition of the MEK/Erk signaling pathway contributes to the anti-proliferative effects of this compound. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that governs cell growth, metabolism, and survival. EGFR activation also triggers this pathway, leading to the phosphorylation and activation of Akt. Research has demonstrated that this compound significantly inhibits the phosphorylation of Akt. nih.govnih.gov The suppression of the Akt/mTOR signaling pathway is a key mechanism through which this compound induces cell cycle arrest and apoptosis in cancer cells. nih.gov
The inhibition of EGFR signaling by this compound leads to downstream changes in the expression and activity of various regulatory proteins. For instance, the compound has been shown to downregulate the expression of cell cycle-promoting proteins such as Cdc25A, cyclins D1/A, and cyclin-dependent kinases (CDK2/4). nih.gov Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1, leading to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein and subsequent G1 cell cycle arrest. nih.gov Furthermore, this compound has been observed to downregulate the expression of anti-apoptotic proteins Mcl-1 and survivin, thereby promoting caspase-dependent apoptosis. nih.govnih.gov
Cellular Biological Effects of Sklb188 in Cancer Models
Effects on Cell Proliferation and Viability
SKLB188 has been shown to potently inhibit the proliferation of HNSCC cells and induce cell death in vitro and in vivo nih.govresearchgate.netwikipedia.org. Studies utilizing the MTS assay to evaluate cell viability in HNSCC cell lines, such as FaDu and PCI-13, revealed that this compound exhibits half-maximal inhibitory concentration (IC50) values ranging from approximately 0.5 to 1 μM researchgate.net. This suggests a potent antiproliferative and cytotoxic effect on these cancer cells. Comparative analyses indicated that this compound inhibited cell proliferation and induced cell death in HNSCC cells more potently in vitro than Iressa (gefitinib), another epidermal growth factor receptor (EGFR) inhibitor researchgate.net.
Table 1: IC50 Values of this compound on HNSCC Cell Lines
| Cell Line | IC50 (µM) | Assay Method | Reference |
| FaDu | 0.5–1 | MTS assay | researchgate.net |
| PCI-13 | 0.5–1 | MTS assay | researchgate.net |
Induction of Cell Cycle Arrest
A primary mechanism through which this compound exerts its anticancer effects is by inducing cell cycle arrest, specifically at the G1 phase nih.govresearchgate.netwikipedia.orgnih.gov. This arrest prevents cancer cells from progressing through the cell cycle and undergoing uncontrolled division.
Mechanism of G1 Phase Arrest Induction
The induction of G1 phase arrest by this compound is intricately linked to its impact on a network of cell cycle regulatory proteins nih.govresearchgate.netwikipedia.org. The G1 phase is a critical checkpoint where cells assess their environment and internal state before committing to DNA replication nih.gov. This compound's ability to halt cells at this stage underscores its potential as a therapeutic agent.
Regulation of Cell Cycle Regulatory Proteins (e.g., Cdc25A, Cyclins, CDKs, Rb)
This compound's induction of G1 cell cycle arrest is associated with significant modulations in the expression and activity of key cell cycle regulatory proteins nih.govresearchgate.netwikipedia.org. Specifically, this compound leads to the downregulation of Cdc25A, cyclins D1/A, and cyclin-dependent kinases (CDK2/4) nih.govresearchgate.netwikipedia.org. Cdc25A phosphatases are crucial for cell cycle progression by activating CDKs, including CDK4/6, CDK2, and CDK1, through dephosphorylation. By downregulating Cdc25A, this compound likely impedes the activation of CDKs necessary for G1-S transition.
Concurrently, this compound upregulates the expression of cyclin-dependent kinase (CDK) inhibitors, namely p21Cip1 and p27Kip1 nih.govresearchgate.netwikipedia.org. These inhibitors act as negative regulators of cell cycle progression by binding to and inactivating cyclin/CDK complexes nih.gov. The combined effect of downregulating activating proteins (Cdc25A, cyclins D1/A, CDK2/4) and upregulating inhibitory proteins (p21Cip1, p27Kip1) results in decreased phosphorylation of the retinoblastoma protein (Rb) nih.govresearchgate.netwikipedia.org. Hypophosphorylated Rb retains its ability to bind and inhibit E2F transcription factors, thereby blocking the expression of genes required for DNA synthesis and progression into the S phase.
Investigation of p53-Independent Cell Cycle Regulation
While studies on this compound consistently demonstrate its ability to induce G1 cell cycle arrest through the modulation of Cdc25A, cyclins, CDKs, and Rb, the available research does not explicitly detail whether this mechanism is p53-dependent or p53-independent nih.govresearchgate.netwikipedia.orgnih.gov. Other research indicates that G1 cell cycle arrest can occur independently of p53, often involving the CDC25A-CDK2/cyclin E pathway. However, specific investigations into the p53 status concerning this compound's cell cycle regulation are not provided in the currently available literature.
Mechanisms of Apoptosis Induction
Beyond cell cycle arrest, this compound also effectively induces apoptosis, a form of programmed cell death, in cancer cells nih.govresearchgate.netwikipedia.orgnih.gov. This is a critical pathway for eliminating malignant cells and is a desirable outcome for anticancer therapies.
Activation of Caspase-Dependent Apoptotic Pathways
This compound triggers caspase-dependent apoptosis in HNSCC cells nih.govresearchgate.netwikipedia.orgnih.gov. Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis, often activated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases leads to a proteolytic cascade that dismantles the cell.
Research indicates that this compound induces apoptosis by downregulating the expression of anti-apoptotic proteins such as Mcl-1 and survivin nih.govresearchgate.netwikipedia.org. Mcl-1 (Myeloid cell leukemia-1) and survivin are known to inhibit apoptosis and are often overexpressed in various cancers, contributing to cell survival and resistance to therapy nih.govresearchgate.netwikipedia.org. The downregulation of these proteins by this compound shifts the balance towards pro-apoptotic signaling. Furthermore, the observation of PARP (Poly-ADP ribose polymerase) cleavage in FaDu cells treated with this compound provides additional evidence for caspase activation, as PARP is a known substrate for executioner caspases like caspase-3.
Compound Names and PubChem CIDs
Modulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Survivin)
This compound exerts its pro-apoptotic effects by actively modulating the expression of critical anti-apoptotic proteins. Research indicates that this compound leads to a significant downregulation of Myeloid cell leukemia-1 (Mcl-1) and Survivin expression in cancer cells, specifically demonstrated in FaDu cells, a human HNSCC cell line nih.govnih.gov. This downregulation occurs in a concentration-dependent manner. Mcl-1 and Survivin are members of the anti-apoptotic Bcl-2 protein family, which are frequently overexpressed in cancer cells and play crucial roles in inhibiting programmed cell death, promoting cell survival, and contributing to drug resistance. By reducing the levels of these proteins, this compound diminishes the cellular machinery that typically thwarts apoptosis, thereby sensitizing cancer cells to cell death.
Table 1: Effect of this compound on Anti-Apoptotic Protein Expression in Cancer Cells
| Protein | Effect of this compound Treatment | Concentration Dependence | Cellular Model | Reference |
| Mcl-1 | Downregulation | Concentration-dependent | FaDu cells | nih.govnih.gov |
| Survivin | Downregulation | Concentration-dependent | FaDu cells | nih.govnih.gov |
Upregulation of Pro-Apoptotic Proteins (e.g., BAD)
In addition to suppressing anti-apoptotic proteins, this compound simultaneously promotes apoptosis by upregulating the expression of pro-apoptotic proteins. Specifically, studies have shown that this compound treatment leads to an increase in the level of the pro-apoptotic protein Bcl-2-associated agonist of cell death (BAD) in FaDu cells nih.gov. This upregulation is also observed to be concentration-dependent nih.gov. BAD is a BH3-only protein within the Bcl-2 family, known for its ability to initiate apoptosis by forming heterodimers with and thereby inactivating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The increased presence of BAD shifts the delicate balance within the cell towards a pro-apoptotic state, further contributing to the induction of programmed cell death.
Table 2: Effect of this compound on Pro-Apoptotic Protein Expression in Cancer Cells
| Protein | Effect of this compound Treatment | Concentration Dependence | Cellular Model | Reference |
| BAD | Upregulation | Concentration-dependent | FaDu cells | nih.gov |
Analysis of PARP Cleavage
A definitive indicator of caspase-dependent apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). Research findings confirm that this compound treatment induces PARP cleavage in cancer cells nih.gov. This observation provides strong evidence that the apoptotic pathway activated by this compound is indeed mediated by caspases, which are a family of cysteine proteases that play essential roles in programmed cell death. The cleavage of PARP by activated caspases, particularly caspase-3, is a biochemical hallmark of cells undergoing apoptosis, signifying the irreversible commitment to cell death nih.gov.
Table 3: Effect of this compound on PARP Cleavage
| Apoptotic Marker | Effect of this compound Treatment | Implication | Reference |
| PARP Cleavage | Induced | Hallmark of caspase-dependent apoptosis | nih.gov |
Evaluation of Antitumor Activity in Xenograft Models of Head and Neck Squamous Cell Carcinoma
The in vivo antitumor effects of this compound have been evaluated in a FaDu xenograft mouse model, which is a common preclinical model for head and neck squamous cell carcinoma (HNSCC). nih.gov In these studies, FaDu cells were subcutaneously injected into nude mice. nih.gov Once tumors reached a certain volume, the mice were treated with this compound. nih.gov
Research findings indicate that this compound exhibits dose-dependent antitumor activity in these xenograft models. nih.gov The compound was shown to inhibit the growth of FaDu xenografts in vivo. nih.gov This suggests that this compound has a potent effect on suppressing the proliferation of HNSCC cells in a living organism. nih.gov The positive outcomes of these preclinical studies provide a basis for further investigation of this compound as a potential targeted therapy for HNSCC. nih.govnih.gov
Table 1: Summary of this compound Antitumor Activity in FaDu Xenograft Model
| Model | Cell Line | Key Findings |
|---|
Biochemical Analysis of Target Engagement and Pathway Inhibition in Tumor Tissues
Biochemical analyses of the tumor tissues from the xenograft models have been conducted to understand the molecular mechanisms behind the observed antitumor activity of this compound. nih.gov These studies have identified the Epidermal Growth Factor Receptor (EGFR) as a molecular target of this compound. nih.govnih.gov Overexpression of EGFR is a known factor in approximately 90% of HNSCC cases and is associated with a poor prognosis. nih.govnih.gov
Western blot analysis of the tumor tissues revealed that this compound inhibited the phosphorylation of EGFR. nih.gov This indicates direct engagement of the compound with its target in the tumor. nih.gov Furthermore, the analysis demonstrated the inhibition of downstream signaling pathways. Specifically, this compound was found to inhibit the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (Erk1/2) and Akt in the tumor tissues. nih.gov The inhibition of the EGFR-mediated MEK/Erk and Akt/mTOR signaling pathways is a key mechanism of this compound's anticancer action. nih.gov
Table 2: Biochemical Effects of this compound in Tumor Tissues
| Target/Pathway | Effect of this compound | Analytical Method |
|---|---|---|
| EGFR Phosphorylation | Inhibited nih.gov | Western Blot nih.gov |
| Erk1/2 Phosphorylation | Inhibited nih.gov | Western Blot nih.gov |
| Akt Phosphorylation | Inhibited nih.gov | Western Blot nih.gov |
| MEK/Erk Signaling Pathway | Suppressed nih.gov | Not Specified |
Conclusion
SKLB188 has emerged as a promising novel EGFR inhibitor with potent anti-cancer activity demonstrated in preclinical studies. Its ability to effectively block EGFR signaling, inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo highlights its potential as a therapeutic candidate for cancers driven by EGFR dysregulation, such as head and neck squamous cell carcinoma. Further investigation is warranted to fully elucidate its clinical potential.
Methodological Approaches in Sklb188 Research
In Vitro Cell-Based Assays (e.g., Cell Growth, Cell Cycle, Apoptosis)
In vitro cell-based assays are fundamental for understanding the direct impact of a compound on cellular processes. For SKLB188, these assays have been extensively used to evaluate its effects on cell growth, cell cycle progression, and the induction of apoptosis in cancer cell lines.
Cell Growth and Proliferation: this compound has been shown to potently inhibit the proliferation of HNSCC cells. This effect was observed in various HNSCC cell lines, including FaDu cells, indicating a broad antiproliferative activity ijpsonline.comnih.gov.
Cell Cycle Analysis: Detailed cell cycle assays revealed that this compound primarily induces G1 cell cycle arrest in HNSCC cells. This arrest is associated with significant molecular changes, including the downregulation of key cell cycle regulators such as Cdc25A, cyclins D1/A, and cyclin-dependent kinases (CDK2/4). Concurrently, there is an upregulation in the expression of cyclin-dependent kinase (CDK) inhibitors, specifically p21(Cip1) and p27(Kip1), which collectively lead to decreased phosphorylation of the retinoblastoma protein (Rb) ijpsonline.comnih.gov.
Apoptosis Induction: this compound also effectively induces caspase-dependent apoptosis in HNSCC cells. This apoptotic pathway is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and survivin, and an upregulation of pro-apoptotic protein BAD ijpsonline.comnih.gov.
Biochemical Characterization Techniques (e.g., Western Blot Analysis, Kinase Assays)
Biochemical techniques are critical for identifying and validating the molecular targets of a compound and understanding its effects on signaling pathways.
In Vitro Kinase Assays: In vitro kinase profiling demonstrated that this compound is a potent inhibitor of recombinant human Epidermal Growth Factor Receptor (EGFR) activity. The compound exhibited a very strong inhibitory effect, with an IC50 value of 5 nM against EGFR ijpsonline.comnih.gov. This finding was pivotal in identifying EGFR as a primary molecular target of this compound.
Western Blot Analysis: Western blot analysis has been employed to investigate the impact of this compound on protein phosphorylation within cells. These studies confirmed that this compound inhibits the phosphorylation of EGFR itself, as well as its downstream signaling targets, including extracellular signal-regulated protein kinases 1 and 2 (Erk1/2) and Akt, in HNSCC cells ijpsonline.comnih.gov. This indicates that this compound disrupts the EGFR signaling pathway, which is often hyperactive in various cancers.
Table 1: Key In Vitro Biochemical Finding for this compound
| Target | Assay Type | Result (IC50) | Reference |
| EGFR | Kinase Assay | 5 nM | ijpsonline.comnih.gov |
Computational Modeling and Simulation (e.g., Molecular Docking)
Computational approaches, particularly molecular docking, play a crucial role in predicting and understanding the binding interactions between a compound and its target protein at an atomic level.
Molecular Docking: Molecular docking studies were performed to elucidate how this compound interacts with its identified target, EGFR. These simulations revealed that this compound is capable of binding to the kinase domain of EGFR. The binding is stabilized by specific interactions, including hydrogen bonds and hydrophobic interactions, which are essential for the compound's inhibitory activity ijpsonline.comnih.gov. This computational insight provides a structural basis for the observed biochemical inhibition of EGFR.
In Vivo Preclinical Model Systems
In vivo preclinical models are indispensable for evaluating the efficacy and pharmacodynamic effects of a compound in a living organism, providing insights into its potential as a therapeutic agent.
FaDu Xenograft Mouse Model: The anticancer effects of this compound were further investigated using an in vivo FaDu xenograft mouse model. In this model, HNSCC cells (FaDu) were implanted into nude mice to create tumors. Treatment with this compound resulted in a dose-dependent inhibition of FaDu xenograft growth, demonstrating its efficacy in suppressing tumor development in a living system ijpsonline.comnih.gov.
Molecular Analysis in Tumors: Consistent with the in vitro findings, analysis of the tumors from the xenograft model revealed that this compound concurrently inhibited the phosphorylation of Erk1/2 and Akt within the tumor tissues. This confirms that the compound's mechanism of action, involving the suppression of EGFR downstream signaling, is maintained in an in vivo setting ijpsonline.comnih.gov. These preclinical results provide a strong foundation for further investigation of this compound as a targeted therapy.
Future Directions and Translational Research Implications
Potential for Combination Therapeutic Strategies with SKLB188
To enhance the anti-tumor efficacy of this compound and preemptively address mechanisms of resistance, future preclinical studies are anticipated to investigate its use in combination with other therapeutic agents. A primary area of interest is the combination of this compound with conventional chemotherapy. This approach is based on the rationale that the targeted inhibition of EGFR signaling by this compound could sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially allowing for more effective tumor control.
Another promising avenue is the combination of this compound with other targeted therapies. For instance, in cancers where parallel signaling pathways are activated, a dual-blockade strategy could prove beneficial. The co-administration of this compound with inhibitors of pathways such as MET or HER2 may offer a synergistic anti-cancer effect. nih.gov Furthermore, combining this compound with anti-angiogenic agents, such as those targeting the Vascular Endothelial Growth Factor (VEGF), could simultaneously attack the tumor and its blood supply, a strategy that has shown promise with other EGFR inhibitors. nih.govresearchgate.net
The burgeoning field of immunotherapy also presents exciting opportunities for combination strategies. While EGFR inhibitors can have complex interactions with the immune system, there is potential for synergistic effects when combined with immune checkpoint inhibitors. nih.gov Future research will likely explore whether the targeted action of this compound can create a more favorable tumor microenvironment for immune-mediated cancer cell destruction.
Exploration of this compound Activity in Other Cancer Types
The overexpression and aberrant activity of EGFR are implicated in a wide array of malignancies beyond HNSCC, suggesting that the therapeutic window for this compound could be significantly broader. nih.gov Preliminary findings indicating the potent anti-cancer activity of this compound in HNSCC provide a strong rationale for investigating its efficacy in other EGFR-dependent cancers. nih.gov
Future preclinical research is expected to focus on tumor types where EGFR is a known driver of disease progression. This includes non-small cell lung cancer (NSCLC), particularly in patient populations with specific EGFR mutations. nih.govmdpi.com Glioblastoma, a highly aggressive brain tumor often characterized by EGFR amplification and mutations, represents another critical area for investigation. nih.gov Additionally, the role of EGFR signaling in breast cancer, colorectal cancer, and pancreatic cancer makes these diseases important candidates for evaluating the therapeutic potential of this compound. nih.govnih.gov
These investigations will likely involve in vitro studies using a panel of cancer cell lines with varying EGFR expression and mutation statuses, as well as in vivo studies using patient-derived xenograft models to assess the anti-tumor activity of this compound in a more clinically relevant setting.
Advancing the Understanding of EGFR-Targeted Therapies through this compound Research
The development and study of novel EGFR inhibitors like this compound are instrumental in advancing the broader field of targeted therapy. A key area of contribution is in the ongoing effort to overcome therapeutic resistance, a major limitation of existing EGFR inhibitors. nih.govaacrjournals.org Research into the specific binding mode and molecular interactions of this compound with EGFR may reveal unique structural features that could be exploited to inhibit EGFR variants resistant to current therapies.
Furthermore, studying the downstream signaling consequences of this compound-mediated EGFR inhibition in different cancer models can provide a more nuanced understanding of the complexities of the EGFR signaling network. This includes the identification of potential feedback loops and compensatory signaling pathways that may be activated in response to EGFR blockade. Such insights are critical for the rational design of combination therapies aimed at achieving more durable clinical responses.
The development of next-generation EGFR inhibitors is a continuous effort to improve efficacy and overcome resistance. nih.gov As a novel chemical entity, this compound serves as a valuable tool for exploring new chemical spaces for EGFR inhibition. The structure-activity relationship studies of this compound and its analogs can guide the design of future EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Interactive Data Table: Research Findings on this compound
| Cell Line | Cancer Type | Key Findings |
| FaDu | Head and Neck Squamous Cell Carcinoma | This compound inhibits cell proliferation and induces apoptosis. nih.gov |
| PCI-13 | Head and Neck Squamous Cell Carcinoma | This compound demonstrates potent anti-cancer activity. nih.gov |
Q & A
Q. What are the key considerations in designing in vitro experiments to evaluate SKLB188's pharmacological activity?
To ensure robust results, researchers should:
- Define experimental variables : Include dose-response curves, exposure time, and cellular models (e.g., cancer cell lines vs. normal cells) .
- Use appropriate controls : Negative (vehicle-only) and positive (known inhibitors/agonists) controls to validate assay conditions .
- Replicate experiments : Perform triplicate trials to account for biological variability and apply statistical tests (e.g., ANOVA) to confirm significance .
- Document protocols : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry for reproducibility, including detailed descriptions of solvents, incubation conditions, and instrumentation .
Q. How should researchers approach the synthesis and characterization of this compound to ensure reproducibility?
- Purity validation : Use HPLC or NMR to confirm chemical purity (>95%) and document retention times/spectral peaks .
- Structural confirmation : Compare synthesized this compound with reference standards via mass spectrometry and crystallography .
- Batch consistency : Maintain detailed records of reaction conditions (temperature, catalysts) and storage protocols to minimize variability .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Non-linear regression : Fit dose-response data using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Error handling : Report confidence intervals and use Bland-Altman plots to assess agreement between replicates .
Advanced Research Questions
Q. How can conflicting data on this compound's mechanism of action be systematically resolved?
- Comparative analysis : Cross-validate findings using orthogonal assays (e.g., Western blotting for protein expression vs. RNA-seq for transcriptional changes) .
- Contextual variables : Account for differences in cell lines, assay sensitivity, or this compound batch purity that may explain discrepancies .
- Meta-analysis : Aggregate data from multiple studies to identify trends, using tools like RevMan for heterogeneity testing .
Q. What methodologies are effective in integrating this compound research into existing theoretical frameworks (e.g., kinase inhibition or apoptosis pathways)?
- Hypothesis-driven design : Align experiments with mechanistic predictions from prior literature (e.g., testing this compound's effect on caspase-3 activation if apoptosis is hypothesized) .
- Pathway mapping : Use bioinformatics tools (KEGG, STRING) to overlay this compound's activity onto known signaling networks .
- Theoretical validation : Compare results with computational models (e.g., molecular docking simulations predicting this compound-kinase interactions) .
Q. How can researchers optimize in vivo models to study this compound's pharmacokinetics and toxicity?
- Species selection : Use murine models with humanized enzymes for metabolic relevance .
- Dosing regimens : Conduct pilot studies to determine maximum tolerated doses (MTD) and assess organ-specific toxicity via histopathology .
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
Methodological Resources
- Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details and supplementary materials .
- Literature review : Use Google Scholar and PubMed with Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)") to identify gaps .
- Ethical compliance : Ensure animal studies adhere to ARRIVE guidelines and include ethics committee approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
